molecular formula C19H21NO6 B2505260 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1171353-92-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2505260
M. Wt: 359.378
InChI Key: GWBZKKLJORQJTG-UHFFFAOYSA-N
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Description

The compound N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is a chemical entity that appears to be structurally related to various acetamide derivatives that have been synthesized and studied for their biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural analogs and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride or an activated ester compound. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of various N-substituted benzyl acetamides involved the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation . These methods could potentially be adapted for the synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR, FTIR, and sometimes X-ray crystallography. For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide was determined to crystallize in the monoclinic C2/c space group, with intermolecular N-H···O hydrogen bonds forming a chain along the b axis . The molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, revealed intermolecular and intramolecular hydrogen bonding interactions . These techniques could be employed to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl rings and the acetamide moiety. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized and found to undergo transsilylation and hydrolysis reactions, leading to the formation of various silaheterocyclic compounds . The presence of electron-donating or electron-withdrawing groups on the aromatic rings can affect the reactivity of the acetamide derivatives in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as the overall polarity of the molecule, can influence these properties. For example, the anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides was attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect, which is related to their chemical structure .

Scientific Research Applications

Synthetic Utility and Chemical Properties

  • Chemistry and Synthetic Utility : Research has explored the synthetic utility of compounds with structural similarities to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide, highlighting their role in reactions with vicinal diols. These compounds can serve as temporary protecting groups for vicinal diols, facilitating selective benzoylation and acetylation under specific conditions. Such chemical properties make them valuable tools in organic synthesis, particularly in the preparation of complex organic molecules (Hanessian & Moralioglu, 1972).

Applications in Medicinal Chemistry

  • Anticancer Drug Synthesis : The synthesis and structural analysis of compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide have been investigated for their potential as anticancer drugs. Studies include the design, synthesis, and in vitro evaluation of these compounds, with some showing promise in targeting specific cancer cell lines (Sharma et al., 2018).

  • Silylation and Heterocycle Formation : Research into the interaction of related compounds with methyl(organyl)dichlorosilanes highlights their potential in forming silaheterocyclic compounds. These studies not only contribute to the understanding of silylation reactions but also open avenues for creating novel heterocyclic structures with potential applications in material science and pharmaceuticals (Lazareva et al., 2017).

  • Antioxidant Activity : The antioxidant activity of new coumarin derivatives structurally related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied. These investigations provide insights into the potential health benefits of these compounds, exploring their efficacy compared to known antioxidants like ascorbic acid (Kadhum et al., 2011).

Safety And Hazards

Without specific information on this compound, it’s impossible to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

Future research on this compound could potentially involve exploring its synthesis, reactivity, and properties in more detail, as well as investigating its potential applications, such as in the development of new materials or pharmaceuticals.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For accurate information, specific studies on this compound would need to be conducted.


properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-22-15-5-3-13(9-17(15)23-2)10-19(21)20-7-8-24-14-4-6-16-18(11-14)26-12-25-16/h3-6,9,11H,7-8,10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBZKKLJORQJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCOC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

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